1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride
Overview
Description
1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride is a useful research compound. Its molecular formula is C16H10Cl2N4O2 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride and its derivatives have shown promising results in the field of antimicrobial research. Studies have demonstrated their potential as antibacterial agents. For instance, a novel set of N 2-alkyl-3-thioxo-8-nitro-1,2,4-triazino[5,6-b]indoles were synthesized and revealed commendable antibacterial activity (Bawazir & Alnajjar, 2020). Similarly, new (5′ Phenyl isoxazolinyl thio) 8-substituted (1, 2, 4) triazino (5, 6 b) indole derivatives were synthesized and evaluated, showcasing notable antibacterial and antifungal activities (Manju et al., 2011).
Antiviral and Anticonvulsant Properties
The compound's derivatives have also been explored for their antiviral and anticonvulsant properties. Research on 1,2,4-triazine derivatives interacting with indole and its methyl derivative in the presence of N-substituted amino acids showcased notable antiviral actions against vaccinia virus (Rusinov et al., 2012). Additionally, a series of 6,8-halo-substituted-2H-[1,2,4]triazino[5,6-b]indole-3(5H)-one/-thione exhibited significant anticonvulsant activity in the maximal electroshock (MES) test, with some compounds showing excellent activity with minimal CNS depressant effects (Kumar et al., 2014).
Structural and Molecular Studies
Structural and molecular studies have been conducted on derivatives of this compound. For example, three new derivatives of 1-(phenylsulfonyl)indole were synthesized and their structures determined by single crystal X-ray crystallography, with DFT frontier molecular orbitals displayed for each compound (Mannes et al., 2017). Additionally, reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent have led to the formation of various indole derivatives, with crystal structures of some derivatives determined by X-ray analysis, providing valuable insights into their molecular structure and interactions (Astolfi et al., 2006).
Properties
IUPAC Name |
1-chloro-8-nitro-10-phenyl-[1,2,4]triazino[4,5-a]indole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O2.ClH/c17-16-15-14(10-4-2-1-3-5-10)12-8-11(21(22)23)6-7-13(12)20(15)9-18-19-16;/h1-9H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGXCUIEXZZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN=CN3C4=C2C=C(C=C4)[N+](=O)[O-])Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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